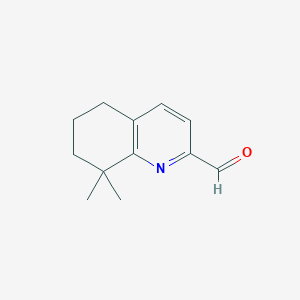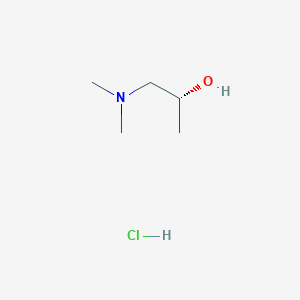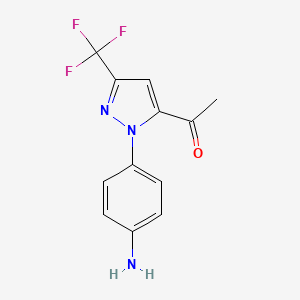
1-(1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an aminophenyl group.
Vorbereitungsmethoden
The synthesis of 1-(1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
1-(1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-(1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone involves its interaction with molecular targets through its trifluoromethyl and aminophenyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 1-(1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
- 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole
- 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications .
Eigenschaften
Molekularformel |
C12H10F3N3O |
|---|---|
Molekulargewicht |
269.22 g/mol |
IUPAC-Name |
1-[2-(4-aminophenyl)-5-(trifluoromethyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C12H10F3N3O/c1-7(19)10-6-11(12(13,14)15)17-18(10)9-4-2-8(16)3-5-9/h2-6H,16H2,1H3 |
InChI-Schlüssel |
DKUNJVWZORFTAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NN1C2=CC=C(C=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)
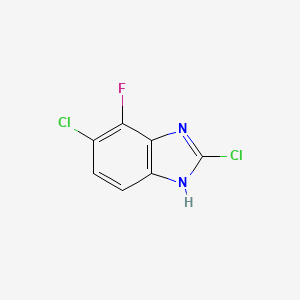
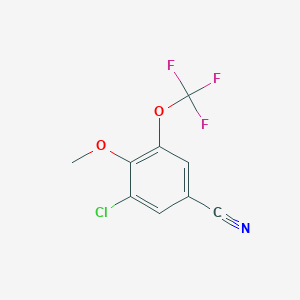
![9-Chlorospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12845329.png)
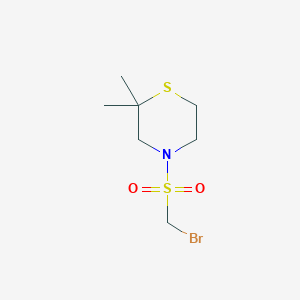
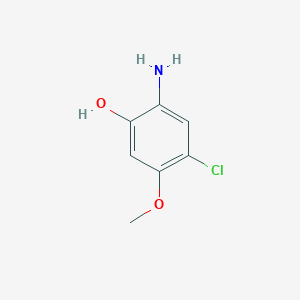
![6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol](/img/structure/B12845352.png)
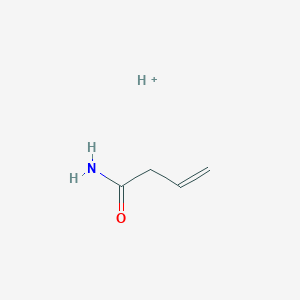
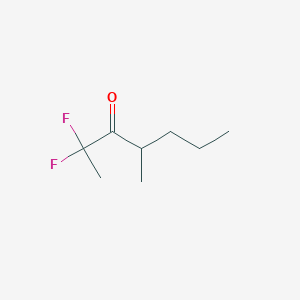

![[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12845365.png)
